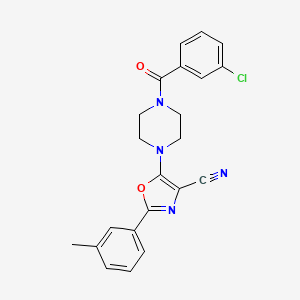

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

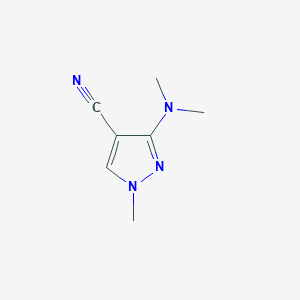

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as CTOP, is a synthetic compound that has been extensively studied in the field of neuroscience. CTOP is a selective antagonist of the mu-opioid receptor, which is a protein that plays a key role in the modulation of pain and reward pathways in the brain.

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Activities

Research on similar structures has shown that derivatives of 1,2,4-triazole and related compounds exhibit significant antimicrobial and anti-inflammatory activities. These compounds have been synthesized and tested against a variety of microorganisms, demonstrating good to moderate activities. For example, compounds with the piperazine component have shown promise in combating Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. In vivo studies using the carrageenan-induced paw edema method in rats have also highlighted their anti-inflammatory potential (Al-Omar et al., 2010).

Synthesis and Tuberculostatic Activity

Derivatives incorporating the phenylpiperazine structure have been synthesized and evaluated for their tuberculostatic activity. These studies provide valuable insights into the potential therapeutic applications of these compounds in treating tuberculosis, with some derivatives showing minimum inhibiting concentrations within a specific range, suggesting their effectiveness against the tuberculosis bacterium (Foks et al., 2004).

Serotonin 5-HT3 Receptor Antagonism

Compounds structurally related to "5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile" have been synthesized and evaluated for their potential as serotonin 5-HT3 receptor antagonists. This research demonstrates the compound's potential application in addressing conditions mediated by the serotonin receptor, such as gastrointestinal disorders and as a part of anti-emetic therapies (Mahesh et al., 2004).

Explosive Materials

Research into the synthesis and characterization of related compounds has also ventured into non-medical applications, such as the development of new insensitive high explosives. These studies explore the structural properties and detonation characteristics of novel compounds, aiming to find safer alternatives for military and industrial applications (Snyder et al., 2017).

Propiedades

IUPAC Name |

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-15-4-2-5-16(12-15)20-25-19(14-24)22(29-20)27-10-8-26(9-11-27)21(28)17-6-3-7-18(23)13-17/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVJYAFUWNCMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)

![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)

![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)

![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)